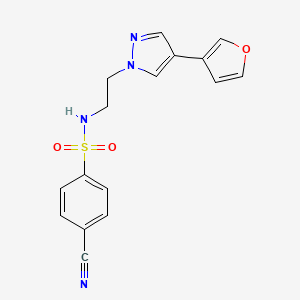

4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-cyano-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c17-9-13-1-3-16(4-2-13)24(21,22)19-6-7-20-11-15(10-18-20)14-5-8-23-12-14/h1-5,8,10-12,19H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQNFVVJUQSKAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is:

Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.

Attachment of the benzenesulfonamide moiety: This step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Introduction of the cyano group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Amino derivatives of the cyano group.

Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : It serves as a crucial intermediate in the synthesis of more complex organic molecules. The presence of the cyano group and the furan and pyrazole rings allows for various chemical transformations.

Biology

- Biological Activity : Preliminary studies suggest that this compound exhibits potential antimicrobial and anticancer properties. Its interaction with biological targets can lead to the development of new therapeutic agents.

Medicine

- Pharmaceutical Intermediate : The compound is being investigated for its utility in drug development, particularly in creating novel medications targeting specific diseases.

Industry

- Material Development : It is utilized in the formulation of new materials and chemical processes, highlighting its versatility beyond traditional applications.

Table 1: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-cyano-N-(2-(furan-3-yl)ethyl)benzamide | Lacks pyrazole ring | Simpler structure |

| 4-cyano-N-(2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide | Contains thiophene instead of furan | Different electronic properties |

This table illustrates how the presence of both furan and pyrazole rings in our compound may confer distinct chemical and biological properties compared to its analogs.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of compounds similar to 4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, revealing that derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity suggests potential for further development as targeted cancer therapies.

Case Study 2: Antimicrobial Properties

Research demonstrated that derivatives of this compound displayed significant antimicrobial activity against various bacterial strains. These findings underscore its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the cyano group, furan ring, and pyrazole ring can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a benzenesulfonamide core with several analogues, differing in substituents on the benzene ring, pyrazole ring, and linker groups. Key comparisons include:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Electron-Withdrawing Groups: The 4-cyano group in the target compound may enhance binding to polar enzyme pockets compared to celecoxib’s 4-methyl group, which is electron-donating .

- Melting Points : Celecoxib derivatives (e.g., 160–163°C) exhibit higher melting points than furan-substituted analogues (e.g., : 175–178°C), likely due to stronger crystal packing from trifluoromethyl groups .

Biological Activity

4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a cyano group, a furan ring, and a pyrazole moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 354.4 g/mol. The presence of the furan and pyrazole rings alongside the sulfonamide group enhances its potential interactions with biological targets.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific enzymes or receptors in biological systems. The cyano group may enhance binding affinity, while the furan and pyrazole rings contribute to stability and reactivity.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including those similar to this compound, exhibit significant anticancer properties. For instance, studies have shown that certain pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole derivative 1 | MCF7 | 3.79 |

| Pyrazole derivative 2 | SF-268 | 12.50 |

| Pyrazole derivative 3 | NCI-H460 | 42.30 |

These findings suggest that the incorporation of the furan ring may enhance the anticancer efficacy of the compound by improving its interaction with cancer cell targets .

Antimicrobial Activity

In addition to anticancer effects, compounds containing pyrazole and furan rings have been evaluated for antimicrobial properties. Preliminary studies indicate that these compounds can inhibit bacterial growth, although specific data for this compound is limited. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring through hydrazine derivatives and subsequent coupling reactions to introduce the furan moiety .

Comparative Analysis

When compared to similar compounds, such as 4-cyano-N-(2-(furan-3-yl)ethyl)benzamide , which lacks the pyrazole ring, this compound exhibits enhanced complexity and potentially greater biological activity due to its diverse functional groups .

Q & A

Q. Basic Characterization Workflow

- ¹H/¹³C NMR : Identify key protons and carbons:

- Furan protons : Expected as doublets in δ 6.2–7.5 ppm (¹H NMR).

- Pyrazole protons : Singlets for H-1 and H-3 (δ 7.8–8.2 ppm).

- Sulfonamide NH : Broad peak at δ ~5.5 ppm (exchange with D₂O) .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (1130–1370 cm⁻¹) and cyano C≡N (2210–2260 cm⁻¹) .

- HRMS : Exact mass calculation (e.g., C₁₉H₁₅N₅O₃S) with <2 ppm error validates molecular formula .

Q. Advanced Analysis

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign connectivity between the pyrazole, furan, and ethyl linker .

What computational methods are suitable for predicting the binding affinity of this compound to biological targets (e.g., cyclooxygenase-2)?

Q. Advanced Methodology

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB ID: 3LN1). Focus on the sulfonamide group’s hydrogen bonding with Arg120/Arg513 and hydrophobic interactions with the pyrazole-furan motif .

MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of the ligand-receptor complex. Analyze RMSD, RMSF, and binding free energy (MM-PBSA) .

QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and electrostatic potential to correlate structure with inhibitory activity .

How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Q. Basic Crystallography Protocol

Crystal Growth : Use slow evaporation (acetonitrile/methanol) to obtain single crystals.

Data Collection : Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 296 K.

Structure Refinement : Use SHELXL for iterative refinement. Key parameters:

Q. Advanced Applications

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π-stacking) influencing crystal packing .

What in vitro assays are recommended for evaluating its anti-inflammatory activity, and how can selectivity for COX-2 over COX-1 be assessed?

Q. Basic Pharmacological Screening

- COX Inhibition Assay :

- Cell-Based Assays : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages (RAW 264.7) .

Q. Advanced Mechanistic Studies

- Western Blotting : Assess NF-κB pathway modulation (e.g., IκBα degradation, p65 nuclear translocation) .

How can researchers resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

Q. Methodological Approach

Meta-Analysis : Compile SAR data from peer-reviewed studies (e.g., substituent effects on furan vs. pyrazole rings) .

Free-Wilson Analysis : Decompose activity contributions of individual substituents (e.g., cyano vs. methyl groups).

Crystallographic Overlay : Compare binding modes of analogs with conflicting activity using PyMOL .

What strategies mitigate metabolic instability of the furan moiety in preclinical studies?

Q. Advanced Optimization

- Isotere Replacement : Replace furan with thiophene or oxazole to reduce CYP450-mediated oxidation .

- Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate to enhance plasma stability .

- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

How can researchers validate the purity of this compound, and what impurities are commonly observed?

Q. Analytical Workflow

- HPLC : Use a C18 column (acetonitrile/0.1% TFA) with UV detection (254 nm). Purity >98% is acceptable for biological assays .

- Common Impurities :

- Des-cyano derivative : From incomplete sulfonylation.

- Ethyl linker hydrolysis byproducts : Detectable via HRMS (m/z 348.08) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.